![molecular formula C10H15ClN2O B2947786 N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride CAS No. 1173402-64-6](/img/structure/B2947786.png)
N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride
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Overview
Description
“N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 1173402-64-6 . Its IUPAC name is (1Z)-4-amino-1-phenyl-1-butanone oxime hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride” is 1S/C10H14N2O.ClH/c11-8-4-7-10 (12-13)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,11H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride” has a molecular weight of 214.69 . It is a powder that is stored at room temperature .Scientific Research Applications
Environmental Science
Lastly, the compound’s reactivity with pollutants or its potential use in environmental remediation can be an area of research. Scientists might explore its use in the detoxification of hazardous substances or in the development of green chemistry protocols.
Each of these fields leverages the unique chemical properties of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride to explore new scientific frontiers and develop innovative solutions to complex problems. The compound’s versatility makes it a valuable asset across various domains of scientific research .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide safety advice on prevention, response, storage, and disposal.
properties
IUPAC Name |
(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOAVIGDKVPRM-BBJSDXRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86767677 |
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